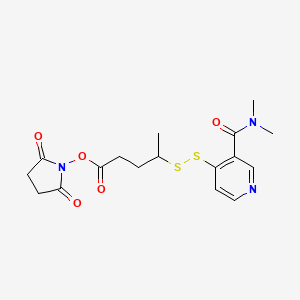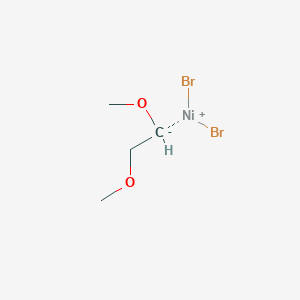
Dibromonickel(1+);1,2-dimethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Dibromonickel;1,2-dimethoxyethane can be synthesized through different methods. One common method involves the reaction of nickel bromide with 1,2-dimethoxyethane in the presence of a solvent such as dimethyl sulfoxide (DMSO) . The reaction conditions can be optimized based on the desired yield and purity of the product. Industrial production methods often involve similar processes but on a larger scale, ensuring the compound is produced efficiently and cost-effectively .
Análisis De Reacciones Químicas
Dibromonickel;1,2-dimethoxyethane undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution: It can undergo substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Polymerization: It is used as a catalyst in the polymerization of ethylene, leading to the formation of polyethylene.
Common reagents used in these reactions include modified methylaluminumoxide (MMAO) for polymerization and various anilines and quinones for ligand formation . The major products formed from these reactions depend on the specific conditions and reagents used but often include high molecular weight polymers .
Aplicaciones Científicas De Investigación
Dibromonickel;1,2-dimethoxyethane has several scientific research applications:
Mecanismo De Acción
The mechanism by which dibromonickel;1,2-dimethoxyethane exerts its effects primarily involves its role as a catalyst. In polymerization reactions, it facilitates the formation of polymer chains by coordinating with monomers and promoting their linkage . The molecular targets and pathways involved include the activation of ethylene monomers and the stabilization of the growing polymer chain .
Comparación Con Compuestos Similares
Dibromonickel;1,2-dimethoxyethane can be compared with other similar nickel complexes, such as:
Nickel (II) α-diimine complexes: These complexes also serve as catalysts in polymerization reactions but may have different ligand structures and catalytic efficiencies.
Nickel (II) bromide complexes with different ligands: These compounds may exhibit similar catalytic properties but differ in their stability and reactivity based on the ligands attached to the nickel center.
The uniqueness of dibromonickel;1,2-dimethoxyethane lies in its specific ligand structure, which provides a balance of stability and reactivity, making it an effective catalyst for polymerization reactions .
Propiedades
Fórmula molecular |
C4H9Br2NiO2 |
|---|---|
Peso molecular |
307.61 g/mol |
Nombre IUPAC |
dibromonickel(1+);1,2-dimethoxyethane |
InChI |
InChI=1S/C4H9O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3H,4H2,1-2H3;2*1H;/q-1;;;+3/p-2 |
Clave InChI |
RHNWDDFGJMQTTA-UHFFFAOYSA-L |
SMILES canónico |
COC[CH-]OC.[Ni+](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3aS,3bR,7S,9aR,9bS,11aS)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B11827943.png)
![{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827948.png)
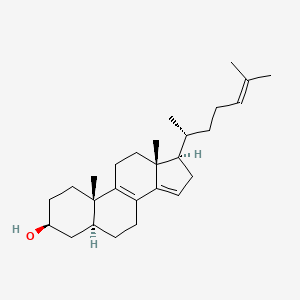
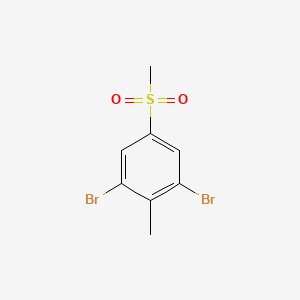
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B11827961.png)

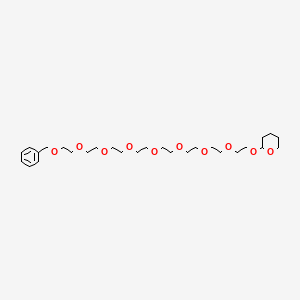
![methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B11828000.png)

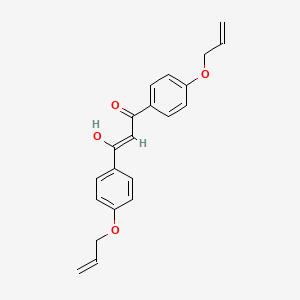
![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)
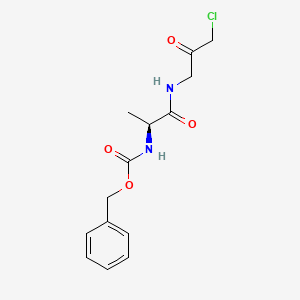
![N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11828055.png)
